molecular formula C22H19FN6O3 B2911934 3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1040651-26-0

3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2911934
CAS No.: 1040651-26-0
M. Wt: 434.431
InChI Key: SXZOSGXVGJGWNL-UHFFFAOYSA-N
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Description

3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H19FN6O3 and its molecular weight is 434.431. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound, also known as Olaparib , are the enzymes Poly (ADP-ribose) Polymerase-1 (PARP-1) and Poly (ADP-ribose) Polymerase-2 (PARP-2) . These enzymes play a central role in the repair of DNA single-strand breaks (SSBs) mediated via the base excision repair (BER) pathway .

Mode of Action

Olaparib is designed to act as a competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2 . Inhibition of the BER pathway by Olaparib leads to the accumulation of unrepaired SSBs, which subsequently leads to the formation of deleterious double-strand breaks (DSBs) .

Biochemical Pathways

In cells with an intact homologous recombination (HR) pathway, these DSBs can be repaired effectively. In tumors with homologous recombination repair deficiencies, olaparib causes synthetic lethality through the combination of two molecular events that are otherwise nonlethal when occurring in isolation .

Pharmacokinetics

The pharmacokinetic profile of Olaparib is favorable, with good oral bioavailability . The aqueous equilibrium solubility of Olaparib is around 0.10 mg/mL across a range of aqueous buffers (pH 1-9); this solubility is increased to 0.12-0.20 mg/mL in real and simulated gastrointestinal media .

Result of Action

The result of Olaparib’s action is the inhibition of tumor growth. It has been shown to provide clinically meaningful benefits among patients with recurrent ovarian cancer and a BRCA mutation . It has also shown promising activity in patients with metastatic breast or prostate cancer and a germline BRCA mutation .

Action Environment

The action of Olaparib can be influenced by environmental factors such as the presence of other drugs, the patient’s diet, and the patient’s overall health status. For example, the presence of CYP3A4 modulators can affect the metabolism of Olaparib, potentially altering its efficacy .

Properties

IUPAC Name

3-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3/c23-16-5-7-17(8-6-16)29-20(24-25-26-29)14-27-9-11-28(12-10-27)21(30)18-13-15-3-1-2-4-19(15)32-22(18)31/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZOSGXVGJGWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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